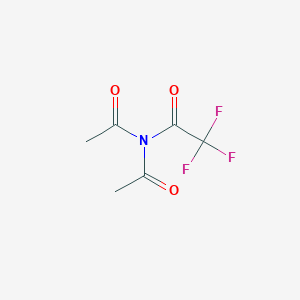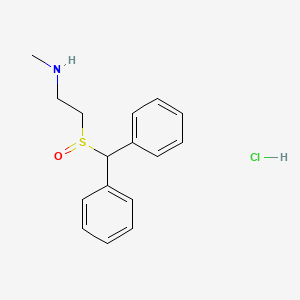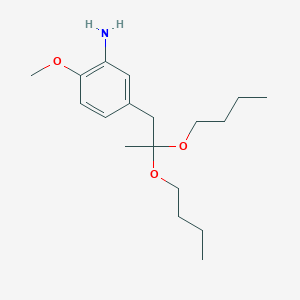
5-(2,2-Dibutoxypropyl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Dibutoxypropyl)-2-methoxyaniline is an organic compound characterized by its unique structure, which includes a methoxyaniline core substituted with a dibutoxypropyl group
Vorbereitungsmethoden
The synthesis of 5-(2,2-Dibutoxypropyl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with 2,2-dibutoxypropane under specific conditions. The process can be summarized as follows:
Mixing Reactants: 2-methoxyaniline and 2,2-dibutoxypropane are mixed in a suitable solvent.
Catalysis: A catalyst, such as an acid or base, is added to facilitate the reaction.
Reaction Conditions: The mixture is heated to a specific temperature to promote the reaction.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
5-(2,2-Dibutoxypropyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
5-(2,2-Dibutoxypropyl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 5-(2,2-Dibutoxypropyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
5-(2,2-Dibutoxypropyl)-2-methoxyaniline can be compared with similar compounds such as:
2,2-Dimethoxypropane: Used as a reagent in organic synthesis, particularly in the formation of acetals.
2,2-Dibutoxypropane: Similar in structure but lacks the methoxyaniline core, leading to different chemical properties and applications.
2-Methoxyaniline: The core structure of the compound, used in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
90177-04-1 |
|---|---|
Molekularformel |
C18H31NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
5-(2,2-dibutoxypropyl)-2-methoxyaniline |
InChI |
InChI=1S/C18H31NO3/c1-5-7-11-21-18(3,22-12-8-6-2)14-15-9-10-17(20-4)16(19)13-15/h9-10,13H,5-8,11-12,14,19H2,1-4H3 |
InChI-Schlüssel |
AAIKZTOTGFKLCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)(CC1=CC(=C(C=C1)OC)N)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


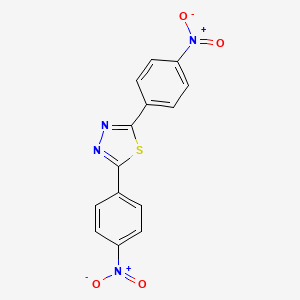
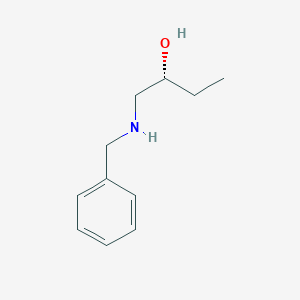
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)

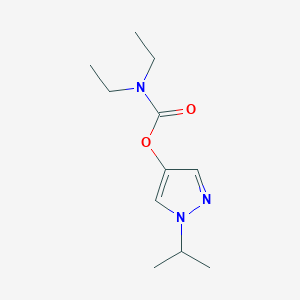

![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

